3-(4-ethylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine
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Overview
Description
3-(4-ethylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine is a complex organic compound that features multiple functional groups, including piperazine, pyridazine, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process may start with the preparation of the piperazine and pyridazine intermediates, followed by their coupling with the nitrophenyl moiety under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The piperazine and pyridazine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups into the piperazine or pyridazine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, 3-(4-ethylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine may be studied for its potential interactions with biological macromolecules. Its structure suggests it could act as a ligand for various receptors or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its unique structure may confer specific biological activities, such as antimicrobial, antiviral, or anticancer effects. Research in this area would involve screening the compound against various biological targets to identify potential therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, its incorporation into polymers or coatings could enhance their chemical resistance or mechanical strength.
Mechanism of Action
The mechanism of action of 3-(4-ethylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved would depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone
- [4-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone
Uniqueness
Compared to similar compounds, 3-(4-ethylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine stands out due to its specific substitution pattern and the presence of both piperazine and pyridazine rings. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O3/c1-2-24-8-10-25(11-9-24)19-6-7-20(23-22-19)26-12-14-27(15-13-26)21(29)17-4-3-5-18(16-17)28(30)31/h3-7,16H,2,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTXGBXMOFHMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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